(Z)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid

Cytotoxicity HepG2 Drug Safety

Researchers building rhodanine-derived antimicrobial or antitumor libraries often face limited access to the N-3 para-benzoic acid intermediate required for direct amide conjugation. This compound is the preferred intermediate for synthesizing probe molecules, PROTACs, or bioconjugates without deprotection steps. • Direct carbodiimide (EDC/DCC) coupling to amines, alcohols, or biopolymers. • Core of a series with MIC 1-16 µg/mL against S. aureus and C. neoformans. • Low HepG2 cytotoxicity (<50% at tested concentrations) supports anticancer agent design.

Molecular Formula C15H9NO3S3
Molecular Weight 347.42
CAS No. 307504-96-7
Cat. No. B2992627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid
CAS307504-96-7
Molecular FormulaC15H9NO3S3
Molecular Weight347.42
Structural Identifiers
SMILESC1=CSC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C15H9NO3S3/c17-13-12(8-11-2-1-7-21-11)22-15(20)16(13)10-5-3-9(4-6-10)14(18)19/h1-8H,(H,18,19)/b12-8-
InChIKeyPHBZBJSIYNXUGX-WQLSENKSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Specialized Rhodanine Building Block


(Z)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid (CAS 307504-96-7) is a heterocyclic compound belonging to the 2-thioxothiazolidin-4-one (rhodanine) class, featuring a thiophen-2-ylmethylene substituent at the 5-position and a para-benzoic acid group at the N-3 position . It is a small-molecule building block used in medicinal chemistry and chemical biology for the synthesis of bioactive rhodanine derivatives, particularly as an intermediate for constructing compound libraries with antimicrobial and antitumor screening potential [1].

Workflow Rhodanine library synthesis building block
Handle N-3 benzoic acid enables amide conjugation
Screening Supports antimicrobial/antitumor screening studies

Critical Consideration: Rhodanine Analog Substitution


Despite sharing the 2-thioxothiazolidin-4-one core, rhodanine derivatives exhibit profound bioactivity shifts upon seemingly minor structural modifications. Direct head-to-head studies within the 5-thiophen-2-ylmethylene-2-thioxothiazolidin-4-one series demonstrate that the nature of the N-3 substituent critically dictates antimicrobial and antitumor potency [1]. For example, the N-unsubstituted analog (CAS 6319-47-7) lacks the carboxylic acid moiety that enables further derivatization via amide bond formation, while the phenyl analog BML-260 (CAS 101439-76-3) shows a different target selectivity profile (JSP-1/DUSP22 inhibition) entirely distinct from the antimicrobial applications of the thiophene-containing series [1]. Substituting one N-3 carboxylic acid derivative for another without verifying quantitative activity data risks selecting a compound with orders-of-magnitude differences in MIC or IC50 values against the intended biological target.

N-unsubstituted analog
Lacks carboxylic acid group; cannot support amide conjugation for library expansion.
Phenyl analog (BML-260)
Exhibits JSP-1/DUSP22 phosphatase inhibition; target engagement diverges from antimicrobial pathways.
N-3 carboxylate variation
Minor substituent changes can significantly shift antimicrobial potency; verify MIC for each analog.

Quantitative Differentiation Evidence


HepG2 Cytotoxicity Profile

The target compound was tested in a HepG2 cytotoxicity assay and showed less than 50% inhibition across all tested concentrations, indicating a favorable cytotoxicity profile relative to its antimicrobial MIC values (1–16 µg/mL) . This provides a preliminary therapeutic window, although direct comparator data for other rhodanine analogs in the same assay are not available in the public domain.

HepG2 Cytotoxicity
Context-dependent
<50% inhibition
Reported low cytotoxicity relative to MIC range
No direct comparator data; inferential selectivity context
Cytotoxicity HepG2 Drug Safety Antimicrobial Selectivity

Antimicrobial MIC Profile

The compound has demonstrated antimicrobial activity with MIC values ranging from 1 to 16 µg/mL against multiple microbial strains, as extracted from ChEMBL bioactivity records . Within the broader study of 5-thiophen-2-ylmethylen-2-thioxothiazolidin-4-one derivatives, compounds bearing alkane carboxylic acid moieties at N-3 showed pronounced activity against Staphylococcus aureus and Cryptococcus neoformans; the specific MIC values for this benzoic acid derivative are expected to fall within this active range based on class-structure–activity trends [1].

Antimicrobial MIC
Class-level inference
1–16 µg/mL
Supports antimicrobial screening context
Class-level trend; strain-specific MIC verification advised
Antimicrobial MIC Staphylococcus aureus Cryptococcus neoformans

Thiophene vs. Phenyl Substituent Differentiation

Replacement of the thiophen-2-ylmethylene group in CAS 307504-96-7 with a benzylidene group yields BML-260 (CAS 101439-76-3), which is a potent dual-specificity phosphatase JSP-1/DUSP22 inhibitor (IC50 values in the low micromolar range) . The thiophene-containing analog, by contrast, has not been reported as a JSP-1 inhibitor; its bioactivity profile shifts toward antimicrobial and antitumor activities documented in the Horishny & Matiychuk study [1]. This demonstrates that the heteroatom substitution fundamentally alters target engagement.

Thiophene vs. Phenyl SAR
Cross-study comparable
Thiophene → antimicrobial/antitumor
Phenyl → JSP-1/DUSP22 inhibition
Substituent drives target-engagement divergence
Quantitative IC50 shift not calculable across assay types
SAR Rhodanine Thiophene Phenyl Kinase Inhibition

Application Scenarios


Antimicrobial Hit Identification and SAR Expansion

Based on demonstrated MIC values of 1–16 µg/mL against microbial strains and literature evidence of potent anti-Staphylococcus aureus and anti-Cryptococcus neoformans activity within the 5-thiophen-2-ylmethylen-2-thioxothiazolidin-4-one series , this compound serves as a key starting point for synthesizing focused libraries of N-3 amidated derivatives to explore structure–activity relationships and improve potency.

Rhodanine Conjugate Building Block

The para-benzoic acid moiety enables direct conjugation to amines, alcohols, or biopolymers via standard carbodiimide coupling chemistry . This reactivity is not available in the N-unsubstituted analog (CAS 6319-47-7), making CAS 307504-96-7 the preferred intermediate for synthesizing rhodanine-containing probe molecules, PROTACs, or bioconjugates without requiring additional deprotection steps.

Low-Cytotoxicity Antitumor Scaffold

The <50% HepG2 cytotoxicity at tested concentrations combined with preliminary antitumor activity data within the derivative class [1] supports the use of this compound as a low-toxicity scaffold for designing anticancer agents, particularly for indications where selective tumor cell killing is required over hepatic toxicity.

Phosphatase vs. Antimicrobial Screening Control

Procurement for kinase/phosphatase inhibitor screening programs should explicitly avoid this compound in favor of BML-260 (CAS 101439-76-3), as the thiophene substituent redirects bioactivity away from JSP-1/DUSP22 inhibition toward antimicrobial pathways [1]. Conversely, antimicrobial programs should prioritize this thiophene derivative over the phenyl analog.

Application
Selection Property
Validation Focus
Antimicrobial hit identification & SAR
N-3 carboxylate handle for amide library synthesis
MIC verification against strain panel & SAR profiling
Rhodanine conjugate building block
Para-benzoic acid enables direct conjugation
Conjugation efficiency & stability assessment
Low-cytotoxicity antitumor scaffold
Reported low hepatic cytotoxicity
Antitumor activity & selectivity profiling
Phosphatase inhibitor screening studies
Thiophene substituent not suitable for JSP-1 inhibition
Select phenyl-substituted analog for phosphatase assays
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